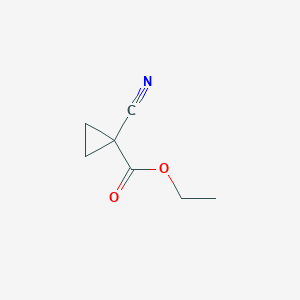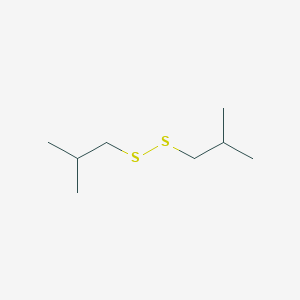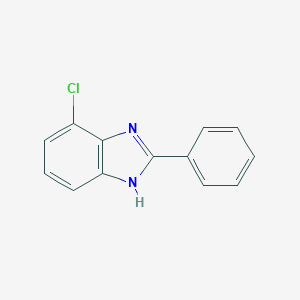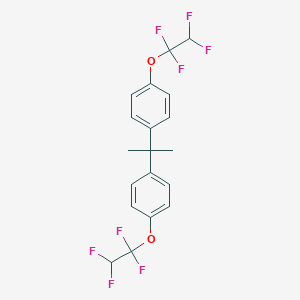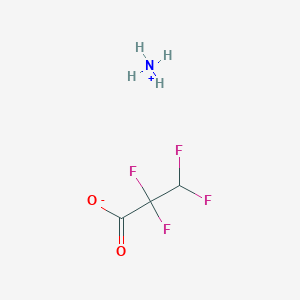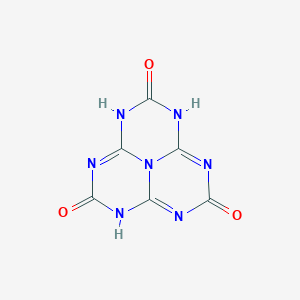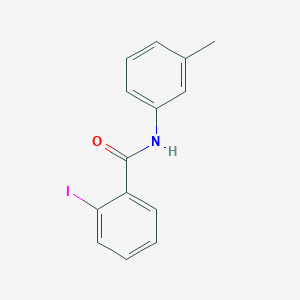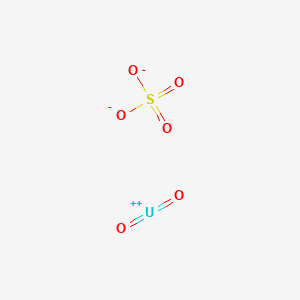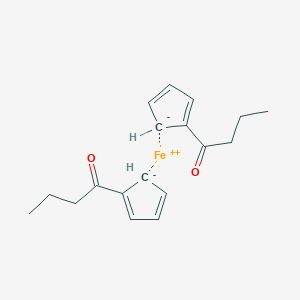
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentadienyl iron complexes often involves the cyclocarbonylation of acyclic 1,3-dienes. For instance, tricarbonyl iron complexes of acyclic 1,3-dienes can be converted to conjugated cyclopentenones through decomplexation with aluminium halides under specific conditions. This reaction exemplifies the intricate synthesis processes involved in creating complex iron-involved compounds from simpler diene structures (Franck-Neumann, Michelotti, Simler, & Vernier, 1992).
Molecular Structure Analysis
The molecular structure of cyclopentadienyl iron complexes has been extensively studied, revealing the coordination of iron with dienes to form complex structures. For example, research has shown how iron complexes can undergo regio- and diastereoselective cycloadditions, illustrating the intricate molecular architecture and the influence of iron in these processes (Kennedy, Zhong, Macaulay, & Chirik, 2019).
Chemical Reactions and Properties
Cyclopentadienyl iron complexes participate in various chemical reactions, showcasing their versatility and chemical reactivity. For instance, 1,3-dipolar cycloaddition reactions to tricarbonyl iron complexes have been observed to yield spiro[4.5]decane systems, demonstrating the compound's reactivity towards forming complex cyclic structures (Ong & Chien, 1996).
Physical Properties Analysis
The physical properties of cyclopentadienyl iron complexes, such as their stability and crystalline structures, are crucial for understanding their behavior in various chemical environments. For example, the preparation and characterization of certain dimethylbutadienone-transition metal carbonyls have provided insights into their structural integrity and reactivity patterns (Binger, Çetinkaya, & Krüger, 1978).
Chemical Properties Analysis
The chemical properties of these complexes, including their reactivity towards other organic compounds and potential catalytic applications, are of significant interest. Studies on reactions of coordinated ligands have illustrated the complex's ability to undergo oxidative addition reactions, showcasing its potential in synthetic chemistry applications (Bottrill et al., 1975).
Applications De Recherche Scientifique
Cyclocarbonylation Reactions
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) complexes have been studied for their potential in cyclocarbonylation reactions. These reactions involve converting tricarbonyl iron complexes of acyclic 1,3-dienes into conjugated cyclopentenones. This process is facilitated by decomplexation with aluminum halides. Such transformations are significant in organic synthesis, providing a route to generate cyclopentenones under relatively mild conditions, even at room temperature in some cases (Franck-Neumann, Michelotti, Simler, & Vernier, 1992).
Applications in Organic Synthesis
The protection of conjugated dienes by coordination to the tricarbonyliron fragment offers numerous applications in organic synthesis. The preparation of tricarbonyl(η4-1,3-diene)iron complexes can be achieved through a 1-azabutadiene-catalyzed complexation. These complexes are versatile starting materials for synthesizing various polyunsaturated natural products and biologically active compounds. They have been used in carbon–carbon and carbon–nitrogen bond formations, contributing significantly to the synthesis of carbazole alkaloids and other complex organic molecules (Knölker, 1999).
Biological Activity Studies
Research on the biological activities of certain complexes involving 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) derivatives has been conducted. Studies have shown these compounds to exhibit antibacterial and anticancer properties. The complexes have been evaluated against various bacterial species and breast cancer cell lines, with promising results indicating their potential as therapeutic agents (Deghadi & Mohamed, 2022).
Thermochemical Studies
The thermochemistry of derivatives of cyclopenta-1,3-diene, which include structures related to 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+), has been a subject of study. These studies are crucial in understanding the combustion properties and stability of such compounds. The gas-phase thermochemical properties of these compounds have been explored, contributing to our knowledge of their behavior in various chemical environments (Catoire, Swihart, Gaïl, & Dagaut, 2003).
Mécanisme D'action
Target of Action
Cyclopenta-1,3-diene derivatives have been studied extensively and are known to participate in various chemical reactions .
Mode of Action
Cyclopenta-1,3-diene derivatives are known to undergo intramolecular diels–alder reactions . In these reactions, the cyclopenta-1,3-diene moiety acts as a diene, reacting with a dienophile to form a cyclic compound .
Biochemical Pathways
Cyclopenta-1,3-diene derivatives are known to be involved in the synthesis of a wide variety of metallocenes . Metallocenes are used in a variety of catalytic processes, indicating that cyclopenta-1,3-diene derivatives may indirectly influence various biochemical pathways through their role in catalyst formation .
Result of Action
The compound’s potential role in the synthesis of metallocenes suggests it could have indirect effects on various chemical reactions, given the widespread use of metallocenes as catalysts .
Action Environment
The action of 1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) can be influenced by various environmental factors. For instance, the intramolecular Diels–Alder reactions of cyclopenta-1,3-diene derivatives are known to occur upon heating . Therefore, temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJBPXHNGREER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C[CH-]1.CCCC(=O)C1=CC=C[CH-]1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



